molecular formula C20H19N3O3S2 B2967397 methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate CAS No. 477509-12-9

methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate

Cat. No.: B2967397
CAS No.: 477509-12-9
M. Wt: 413.51
InChI Key: DBBNKUURCSUUJZ-UHFFFAOYSA-N
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Description

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a complex organic compound that features a thiophene ring fused with a cycloheptane ring, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

    Benzoate Esters: Compounds such as methyl 4-cyanobenzoate share structural similarities and are used in various chemical applications.

Uniqueness

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is unique due to its fused ring system and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives and benzoate esters.

Properties

IUPAC Name

methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-19(25)13-9-7-12(8-10-13)17(24)22-20(27)23-18-15(11-21)14-5-3-2-4-6-16(14)28-18/h7-10H,2-6H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBNKUURCSUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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